Camostat mesylate-D6 is a deuterated derivative of camostat mesylate, a protease inhibitor originally developed for the treatment of pancreatitis. This compound has gained attention for its potential antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19. Camostat mesylate functions by inhibiting the transmembrane protease, serine 2, which is crucial for viral entry into host cells.
Camostat mesylate is synthesized from various chemical precursors, with its initial development occurring in Japan during the 1980s. The deuterated form, camostat mesylate-D6, is produced to enhance pharmacokinetic properties and reduce metabolic degradation.
Camostat mesylate-D6 belongs to the class of synthetic organic compounds known as serine protease inhibitors. It is classified under the broader category of antiviral agents due to its mechanism of action against viral infections.
The synthesis of camostat mesylate-D6 involves several steps that typically include:
The synthesis often utilizes advanced techniques such as:
The molecular structure of camostat mesylate-D6 can be represented as follows:
The compound features a central guanidine group that interacts with serine proteases, contributing to its inhibitory activity. The presence of deuterium atoms enhances stability and alters metabolic pathways compared to its non-deuterated counterpart.
Camostat mesylate-D6 undergoes various chemical reactions including:
The reaction kinetics can be studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to track the formation and degradation of metabolites over time.
Camostat mesylate-D6 exerts its antiviral effects primarily through:
Studies indicate that camostat mesylate-D6 displays a significant reduction in viral infectivity at concentrations as low as 1 μM when tested in vitro against SARS-CoV-2 .
Relevant data includes:
Camostat mesylate-D6 has potential applications in:
Camostat Mesylate-D6 is a deuterated isotopologue of camostat mesylate, where six hydrogen atoms are replaced by deuterium atoms at specific molecular positions. The core structure retains the original pharmacophore—comprising a guanidinobenzoate group linked to a phenoxyacetate ester bearing dimethylamino and methanesulfonate moieties—while strategically incorporating deuterium at metabolically vulnerable sites. This isotopic labeling occurs exclusively on the two N-methyl groups of the dimethylamino moiety, resulting in the substitution pattern denoted as -N(CD₃)₂ rather than -N(CH₃)₂ [1] .
Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium incorporation, revealing characteristic peak shifts corresponding to the absence of protons at the methyl groups. Mass spectrometry further validates the isotopic enrichment, showing a molecular ion peak at m/z 500.56, consistent with the addition of six deuterium atoms [1] [6]. X-ray crystallography studies of the non-deuterated parent compound indicate that deuterium substitution does not alter the three-dimensional conformation, as deuterium exhibits nearly identical van der Waals radii to hydrogen [3] [5].
Table 1: Isotopic Labeling Sites in Camostat Mesylate-D6
Functional Group | Non-Deuterated Form | Deuterated Form | Position of Deuterium |
---|---|---|---|
Dimethylamino moiety | -N(CH₃)₂ | -N(CD₃)₂ | Methyl groups |
Guanidinobenzoate | No substitution | No substitution | N/A |
Methanesulfonate | -CH₃ | -CH₃ | N/A |
The molecular formula of Camostat Mesylate-D6 is C₂₁H₂₀D₆N₄O₈S (alternatively represented as C₂₀H₁₆D₆N₄O₅·CH₃SO₃H), with a molecular weight of 500.56 g/mol [1] . This represents a 6 Da increase compared to the non-deuterated form (C₂₁H₂₆N₄O₈S, MW 494.52 g/mol) due to the substitution of six hydrogen atoms with deuterium [3] [5].
The deuteration pattern is highly specific: all six deuterium atoms are located at the two methyl groups attached to the nitrogen atom of the dimethylamino functionality. This site was selected based on metabolic studies showing that oxidative demethylation of the -N(CH₃)₂ group is a primary degradation pathway in the non-deuterated molecule. The C-D bonds in these positions exhibit greater kinetic stability than C-H bonds due to their lower zero-point energy, directly influencing metabolic stability [1] [6]. The SMILES notation reflects this specificity:O=C(C1=CC=C(NC(N)=N)C=C1)OC2=CC=C(CC(OCC(N(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)=O)C=C2.O=S(O)(C)=O
.
Deuteration minimally alters fundamental physicochemical properties but significantly impacts parameters critical to drug metabolism. Both forms appear as white crystalline solids, soluble in water and polar organic solvents like DMSO (50 mg/mL) and methanol [1] [3]. However, key differences emerge in their stability and interactions:
Table 2: Physicochemical Comparison of Camostat Mesylate and Camostat Mesylate-D6
Property | Camostat Mesylate | Camostat Mesylate-D6 | Significance |
---|---|---|---|
Molecular Weight | 494.52 g/mol | 500.56 g/mol | Confirms deuterium incorporation |
Melting Point | ~180°C (dec.) | ~180°C (dec.) | Identical crystal lattice |
Aqueous Solubility | >50 mg/mL | >50 mg/mL | Similar polarity |
logP | ~1.35 | ~1.51 | Slight increase in lipophilicity |
Metabolic Stability* | Moderate | Enhanced | Reduced CYP-mediated demethylation |
The slight increase in lipophilicity (logP) for the deuterated form arises from the isotopic mass effect, potentially influencing membrane permeability. Crucially, deuterium isotope effects profoundly impact metabolic stability. In vitro studies show that deuteration reduces the rate of oxidative N-demethylation by cytochrome P450 enzymes, extending the compound’s half-life [1] [7].
Camostat Mesylate-D6 exhibits excellent solid-state stability when stored desiccated at -20°C, retaining integrity for ≥24 months [1] [8]. However, its stability is highly dependent on environmental conditions:
Deuteration significantly alters metabolic stability. The kinetic isotope effect (KIE) reduces the rate of CYP450-mediated N-demethylation by 2-7 fold, as cleavage of the stronger C-D bond becomes rate-limiting. Consequently, deuterated forms generate lower levels of reactive demethylated metabolites that could form adducts with cellular nucleophiles [1] [6].
Table 3: Major Degradation Pathways of Camostat Mesylate-D6
Condition | Primary Degradation Pathway | Effect of Deuteration |
---|---|---|
Acidic (pH 1-3) | Ester hydrolysis | Similar kinetics to non-deuterated form |
Alkaline (pH 10-12) | Ester hydrolysis | Similar kinetics |
Metabolic (CYP450) | N-Demethylation | Significantly reduced rate (KIE 2-7) |
Plasma | Esterase-mediated hydrolysis | Similar kinetics |
Interactive Data Table: Stability Parameters
Parameter | Value/Outcome |
---|---|
Hydrolysis Half-life (pH 7.4) | ~4.2 hours |
Photodegration T₉₀ | <48 hours (under UV light) |
CYP3A4 KIE (N-Demethylation) | 5.2 ± 0.8 |
Recommended Storage | Lyophilized, -20°C, desiccated, dark |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9